4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine
Description
Properties
CAS No. |
22940-59-6 |
|---|---|
Molecular Formula |
C25H25NO3S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonyl-4-phenylpiperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C25H25NO3S/c1-20-12-14-23(15-13-20)30(28,29)26-18-16-25(17-19-26,22-10-6-3-7-11-22)24(27)21-8-4-2-5-9-21/h2-15H,16-19H2,1H3 |
InChI Key |
NYVUCHSRPCGTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenyl-4-piperidinol Core
The foundational intermediate, 4-phenyl-4-piperidinol, is synthesized via established methods involving cyclization of γ-phenyl-γ-aminobutyric acid derivatives or reductive amination of 4-phenyl-4-piperidone. This compound serves as the starting material for subsequent modifications.
Protection of the Piperidine Amine
To enable selective acylation at the 4-hydroxyl position, the secondary amine is protected using benzyl chloroformate (Cbz):
- Procedure :
- 4-Phenyl-4-piperidinol (15.0 g) is dissolved in a dioxane-water mixture (270 mL H₂O, 150 mL dioxane) and cooled to 0–5°C.
- Potassium hydroxide (60.0 g in 75 mL H₂O) and benzyl chloroformate (75 g) are added alternately in five portions under vigorous stirring.
- The mixture is acidified with HCl post-reaction, extracted with benzene, and purified to yield 1-benzyloxycarbonyl-4-phenyl-4-piperidinol (79% yield, m.p. 83–85°C).
Acylation at the 4-Hydroxyl Position
The hydroxyl group is acylated to introduce the benzoyl moiety:
- Procedure :
- 1-Benzyloxycarbonyl-4-phenyl-4-piperidinol (5.70 g) is reacted with benzoyl chloride (12.0 g) in the presence of p-toluenesulfonic acid (30 mg) and isopropenyl acetate (12 g) at 100°C for 2 hours under nitrogen.
- The crude product is washed with Na₂CO₃, dried, and concentrated to yield 1-benzyloxycarbonyl-4-phenyl-4-benzoyloxypiperidine (95% yield).
Deprotection of the Amine
The Cbz group is removed via catalytic hydrogenation:
Sulfonylation of the Piperidine Amine
The free amine is sulfonylated with p-toluenesulfonyl chloride:
- Procedure :
- 4-Phenyl-4-benzoyloxypiperidine (4.1 g) is dissolved in dichloromethane (50 mL) and treated with p-toluenesulfonyl chloride (3.2 eq) and pyridine (5.0 eq) at 0°C.
- The mixture is stirred for 12 hours, washed with HCl (1M), and purified via recrystallization (ethanol/ether) to yield 4-benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine (72% yield).
Analytical Data
| Property | Value/Description |
|---|---|
| Melting Point | 208–210°C (lit. for analogous compounds) |
| IR (cm⁻¹) | 1710 (C=O), 1350, 1160 (SO₂) |
| ¹H NMR (CDCl₃) | δ 7.2–7.8 (m, 14H, aromatic), 3.1–3.5 (m, 4H, piperidine), 2.4 (s, 3H, CH₃) |
Optimization Considerations
- Catalyst Efficiency : Raney nickel or Pd/C in hydrogenation steps improves yield compared to PtO₂.
- Solvent Selection : Toluene or dioxane enhances acylation reactivity by minimizing side reactions.
- Stereochemical Control : Chiral auxiliaries (e.g., S-α-phenylethylamine) can resolve diastereomers if required.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of 4-benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on pyrrolidine derivatives have demonstrated their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Compounds derived from this scaffold showed IC50 values as low as 10 nM against PARP-1 and PARP-2, indicating strong inhibitory activity .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Target Enzyme | IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| 19c | PARP-1 | ≤10 | MDA-MB-436 |
| 19j | PARP-2 | ≤10 | CAPAN-1 |
| 23a | GlyT1 | 198 | Not specified |
Neuropharmacology
In neuropharmacology, compounds related to piperidine structures have been explored for their potential as glycine transporter inhibitors, which may have implications in treating schizophrenia and other neuropsychiatric disorders. The design and synthesis of these compounds have shown promising results, with some exhibiting nanomolar activity against GlyT1 .
Drug Discovery
Scaffold for Novel Therapeutics
The piperidine ring system is a versatile scaffold in drug discovery. The compound's ability to form diverse derivatives allows researchers to modify its structure to enhance potency and selectivity for various biological targets. For example, modifications to the sulfonamide group have led to improved binding affinities for receptors involved in metabolic processes, such as peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose metabolism regulation .
Synthetic Chemistry
Catalytic Applications
In synthetic chemistry, this compound has been utilized in enantioselective catalysis. Its derivatives have been employed in reactions that yield optically active compounds, which are vital in the pharmaceutical industry for developing chiral drugs. The sulfonyl group enhances the reactivity of the compound, making it suitable for various cycloaddition reactions .
Table 2: Synthetic Applications
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| [3 + 3] Cycloaddition | Spirocyclic Compounds | 95 |
| Enantioselective Catalysis | Optically Active Derivatives | High |
Case Studies
Case Study: Inhibition of CXCR4 Receptor
A recent study highlighted the synthesis of pyrrolidine derivatives that act as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis. One derivative showed an IC50 value of 79 nM, demonstrating its potential as an antimetastatic agent . This underscores the importance of structural modifications on the piperidine scaffold to achieve desired biological activities.
Case Study: Dual PPAR Agonists
Another significant application is the development of dual agonists for PPARα and PPARγ using derivatives of this compound. These agonists have shown efficacy in lowering glucose and triglyceride levels in diabetic models, indicating their therapeutic potential in metabolic disorders .
Mechanism of Action
The mechanism of action of 4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Piperidine Derivatives
Piperidine derivatives exhibit varied biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic vs. Alkyl Substituents: The target compound’s dual aromatic groups (benzoyl and phenyl) likely enhance π-π stacking interactions in receptor binding compared to alkyl-substituted analogs like 4-benzylpiperidine .
Sulfonamide Functionality: The p-tolylsulphonyl group is electron-withdrawing, which may stabilize the molecule metabolically compared to non-sulfonylated derivatives. Similar sulfonamide-containing piperidines (e.g., 1-(p-tolylsulphonyl)piperidine ) are common in medicinal chemistry for their protease resistance.
Biological Activity: Ifenprodil , a piperidine-based NMDA antagonist with IC50 values of 0.4–1.6 µM, shares structural motifs (aromatic substituents) with the target compound. The benzoyl group in the latter may alter receptor binding kinetics compared to ifenprodil’s ethanol moiety.
Physicochemical Properties
- Solubility : The sulfonamide group may improve aqueous solubility relative to purely aromatic derivatives.
Biological Activity
4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoyl and sulfonyl groups. The structural features of this compound contribute to its biological properties, making it a valuable subject for research.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has shown that derivatives of benzoylpiperidines exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies indicated that certain benzoylpiperidine derivatives demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, highlighting their potential as anticancer agents .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : It has shown strong inhibitory activity, which is crucial for developing treatments for Alzheimer's disease .
- Urease : The compound also exhibits significant urease inhibition, which can be beneficial in treating infections caused by urease-producing bacteria .
3. Antimicrobial Activity
Studies have reported moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may have potential applications in antimicrobial therapy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the interaction of the compound with specific enzyme active sites leads to its inhibitory effects. For example, molecular docking studies have provided insights into how the compound binds to the active sites of enzymes like AChE and urease, enhancing our understanding of its pharmacological profile .
Case Studies
Several case studies have highlighted the efficacy of benzoylpiperidine derivatives in clinical settings:
- A study conducted on a series of piperidine derivatives demonstrated their potential as reversible inhibitors of monoacylglycerol lipase (MAGL), with one derivative showing an IC50 value as low as 0.078 µM .
- Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications in the benzoyl group significantly enhanced their biological activity against cancer cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What statistical approaches validate the significance of SAR trends in derivative libraries?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity. Use bootstrapping to assess confidence intervals for IC₅₀ values. Cross-validate models with external test sets to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
